1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the dichlorophenyl group. This is followed by the introduction of the morpholino and thiophenyl groups through a series of chemical reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dichlorophenyl, morpholino, and thiophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reactions are usually conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and physical properties. These derivatives can be further utilized in research and industrial applications.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be employed in biological studies to investigate its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with specific molecular targets can be explored for treating various diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea)
Piperazine derivatives
Thiophene-based ureas
This comprehensive overview provides a detailed understanding of 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-14-2-1-13(9-15(14)19)21-17(23)20-10-16(12-3-8-25-11-12)22-4-6-24-7-5-22/h1-3,8-9,11,16H,4-7,10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRWHCZEASQNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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